4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core This can be achieved through electrophilic aromatic substitution reactions, where an ethoxy and fluoro group are introduced onto the benzene ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an enzyme inhibitor, useful in studying enzyme kinetics and mechanisms.
Medicine: Potential therapeutic agent for treating diseases by inhibiting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5S/c1-4-20-12-6-5-10(7-11(12)14)21(17,18)15-8-13(2,16)9-19-3/h5-7,15-16H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGWYGKAINRQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(COC)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.